diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate typically involves a multi-step process. One common method is the one-pot synthesis, which involves the reaction of appropriate starting materials under controlled conditions. For instance, the reaction of diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate with other reagents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization from absolute ethanol to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as:
- Diethyl 2,6-dimethyl-4-(3-cyanophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
What sets diethyl 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-1,4-dihydro-3,5-pyridinedicarboxylate apart is its unique structural features, which confer specific biological activities and potential therapeutic applications. The presence of the morpholinylsulfonyl and pyrazolyl groups contributes to its distinct properties and makes it a valuable compound for research .
Properties
Molecular Formula |
C32H36N4O7S |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C32H36N4O7S/c1-5-42-31(37)27-21(3)33-22(4)28(32(38)43-6-2)29(27)26-20-36(24-10-8-7-9-11-24)34-30(26)23-12-14-25(15-13-23)44(39,40)35-16-18-41-19-17-35/h7-15,20,29,33H,5-6,16-19H2,1-4H3 |
InChI Key |
YXLLQHXMBSUDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OCC)C)C |
Origin of Product |
United States |
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